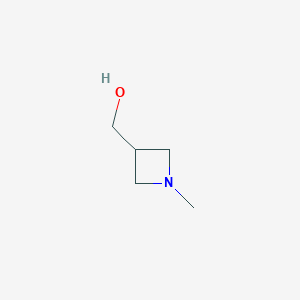

(1-Methylazetidin-3-yl)methanol

描述

Contextualizing Azetidine (B1206935) Scaffolds in Modern Chemical Research

Significance of Four-Membered Heterocycles in Synthetic Chemistry and Drug Discovery

Four-membered nitrogen-containing heterocycles, such as azetidines, are crucial structural motifs in the development of new pharmaceuticals. An analysis of FDA-approved drugs reveals that 59% of unique small-molecule drugs contain a nitrogen heterocycle. The compact and rigid structure of the azetidine ring provides a scaffold that can lead to favorable interactions with biological targets. Their incorporation into drug candidates can improve properties such as metabolic stability and solubility. The growing interest in these scaffolds has spurred the development of new synthetic methods to facilitate their inclusion in drug discovery programs.

Azetidine-containing compounds have shown a wide array of pharmacological activities, including anticancer, antibacterial, anti-inflammatory, and antiviral properties. This biological relevance has solidified the importance of four-membered heterocycles as privileged structures in medicinal chemistry.

Historical Perspectives on Azetidine Synthesis and Applications

The first synthesis of an azetidine was reported in 1888. Initially, the synthesis of azetidines was challenging due to their inherent ring strain. Early methods often involved multi-step processes. Over the years, significant advancements have been made in synthetic methodologies, making these compounds more accessible.

Key synthetic strategies that have been developed include:

Cyclization reactions: Forming the azetidine ring through the creation of a carbon-nitrogen bond is a classical approach.

[2+2] Cycloaddition reactions: The reaction of imines with alkenes, particularly through photochemical methods, has emerged as a powerful tool for constructing the azetidine ring.

Ring contraction and expansion: Methods involving the rearrangement of larger or smaller heterocyclic rings have also been employed.

One notable advancement is the Couty's azetidine synthesis, which provides an efficient route to a variety of enantiopure azetidines from readily available starting materials. These synthetic advancements have been crucial in unlocking the full potential of azetidines in various fields of research.

Unique Reactivity and Stability of Azetidines Driven by Ring Strain

The chemical behavior of azetidines is largely governed by their ring strain, which is approximately 25.4 kcal/mol. This value is intermediate between the highly strained and reactive aziridines (27.7 kcal/mol) and the more stable and less reactive pyrrolidines (5.4 kcal/mol). This moderate ring strain makes azetidines stable enough for easy handling while also providing a driving force for unique chemical transformations.

The strain in the four-membered ring can be harnessed for various chemical reactions, including ring-opening and ring-expansion reactions, providing access to a diverse range of other nitrogen-containing compounds. However, this inherent strain can also lead to undesired decomposition pathways under certain conditions, a factor that medicinal chemists must consider during drug design. The reactivity of the azetidine ring can be finely tuned by the substituents on the nitrogen atom and the ring carbons.

Rationale for Focusing on (1-Methylazetidin-3-yl)methanol

Importance as a Versatile Chemical Building Block

This compound serves as a valuable and versatile building block in organic synthesis. Its structure incorporates a reactive primary alcohol and a tertiary amine within a strained four-membered ring, offering multiple points for chemical modification. This combination of functional groups allows it to be a precursor for a wide range of more complex molecules. The presence of the methyl group on the nitrogen atom also influences the compound's basicity and nucleophilicity.

The utility of methanol (B129727) itself as a fundamental C1 building block in the chemical industry is well-established. In a similar vein, this compound provides a more complex, pre-functionalized scaffold that can be readily incorporated into larger molecular frameworks.

Potential for Diverse Derivatizations and Functionalizations

The chemical structure of this compound allows for a wide array of derivatizations and functionalizations. The primary alcohol can be oxidized to an aldehyde or carboxylic acid, or it can be converted into esters, ethers, and other functional groups. The tertiary amine can be involved in salt formation or other reactions typical of amines. Furthermore, the azetidine ring itself can undergo ring-opening reactions under specific conditions, leading to linear amine derivatives.

This potential for diverse chemical modification makes this compound a highly attractive starting material for the synthesis of libraries of compounds for drug discovery and other applications. The ability to systematically modify different parts of the molecule allows for the fine-tuning of its physicochemical and biological properties.

Interactive Data Table: Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C5H11NO | |

| Molecular Weight | 101.15 g/mol | |

| CAS Number | 1499172-23-4 | |

| IUPAC Name | This compound | |

| SMILES | CN1CC(C1)CO | |

| XLogP3 | -0.4 | |

| Hydrogen Bond Donor Count | 1 | |

| Hydrogen Bond Acceptor Count | 2 | |

| Rotatable Bond Count | 1 |

Role in the Development of Bioactive Molecules and Pharmaceutical Intermediates

The strategic incorporation of the this compound fragment has been demonstrated in the development of novel therapeutic agents, particularly in the fields of immunology and oncology. Researchers have utilized this compound as a key intermediate to synthesize small molecule modulators targeting proteins implicated in disease pathways.

A notable application of this compound is in the creation of small molecule modulators of Interleukin-17 (IL-17). google.comgoogle.com IL-17 is a pro-inflammatory cytokine that plays a crucial role in various autoimmune and inflammatory diseases. The development of small molecule inhibitors of the IL-17 pathway is a significant area of research. In a patent filed for small molecule modulators of IL-17, this compound was used as a reactant in the synthesis of a key intermediate. google.comgoogle.com Specifically, it was reacted with ethyl 1H-pyrazole-5-carboxylate to yield (1-methylazetidin-3-yl)methyl 1H-pyrazole-5-carboxylate, a precursor to more complex IL-17 modulators. google.comgoogle.com

The synthesis described in the patent is outlined in the table below:

| Reactant 1 | Reactant 2 | Product | Yield |

| Ethyl 1H-pyrazole-5-carboxylate | This compound | (1-Methylazetidin-3-yl)methyl 1H-pyrazole-5-carboxylate | 42% |

| Table 1: Synthesis of a pyrazole (B372694) intermediate using this compound. google.comgoogle.com |

Another significant application of this compound is in the synthesis of inhibitors for the KRAS protein. googleapis.com Mutations in the KRAS gene are common in many types of cancer, making it a critical target for anti-cancer drug development. A patent application for KRAS inhibitors describes the use of this compound as a nucleophile in a substitution reaction to introduce the 1-methylazetidin-3-yl)methoxy moiety into the final inhibitor structure. googleapis.com This strategic inclusion is intended to improve the pharmacological profile of the potential drug candidate.

The reaction from the KRAS inhibitor patent is summarized in the following table:

| Reactant 1 | Reactant 2 | Reagent | Product |

| A substituted heterocyclic compound | This compound | Potassium tert-butoxide | A KRAS inhibitor precursor |

| Table 2: Use of this compound in the synthesis of a KRAS inhibitor precursor. googleapis.com |

These examples highlight the role of this compound as a versatile pharmaceutical intermediate. Its incorporation into drug candidates for both inflammatory diseases and cancer demonstrates its utility in creating structurally diverse and potentially effective therapeutic agents. The azetidine ring system is known to be a "bioisostere" for other common rings in drug molecules, often leading to improved properties. The research and development in these areas underscore the importance of this compound in modern medicinal chemistry.

Structure

3D Structure

属性

IUPAC Name |

(1-methylazetidin-3-yl)methanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO/c1-6-2-5(3-6)4-7/h5,7H,2-4H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFYXNTFIFHINFW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CC(C1)CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

101.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1499172-23-4 | |

| Record name | (1-methylazetidin-3-yl)methanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 1 Methylazetidin 3 Yl Methanol and Its Derivatives

Strategies for the Formation of the Azetidine (B1206935) Core with Controlled Stereochemistry

The construction of the N-methylated azetidine core is the foundational step in the synthesis of (1-methylazetidin-3-yl)methanol. Various cyclization strategies have been developed to create this strained heterocyclic system, with an increasing emphasis on controlling the spatial arrangement of substituents.

The formation of the azetidine ring is often achieved through intramolecular cyclization reactions, where a linear precursor containing a nitrogen atom and a suitable leaving group undergoes ring closure. Base-induced cyclization remains a fundamental and widely used approach for creating N-alkyl substituted monocyclic azetidines. achemblock.com For instance, methods employing strong bases like sodium amide (NaNH₂) or organolithium reagents such as n-butyllithium (nBuLi) can promote the necessary intramolecular nucleophilic substitution. achemblock.com The NaNH₂-promoted cyclization is considered a general method for synthesizing N-alkyl substituted methyleneaziridines, which can be precursors to azetidines. achemblock.com

More contemporary methods utilize superbase-induced reactions for the efficient formation of the azetidine ring. mdpi.com For example, a combination of potassium tert-butoxide and butyllithium (B86547) can be used to deprotonate precursors, initiating cyclization under kinetically controlled conditions. mdpi.com Another powerful technique is the iodocyclisation of homoallylamines, which has been successfully used to synthesize 2,4-cis substituted azetidines. nih.gov Transition metal-catalyzed cyclizations, while broadly applied in heterocycle synthesis, also offer potential routes to azetidine cores. bldpharm.com

| Cyclization Strategy | Reagents/Conditions | Precursor Type | Reference |

| Base-Induced Cyclization | Sodium amide (NaNH₂) in liquid ammonia | N-(2-bromoallyl)amines | achemblock.com |

| Organolithium-Induced Cyclization | n-Butyllithium (nBuLi) in THF/hexane | N-substituted 2-haloallylamines | achemblock.com |

| Superbase-Induced Cyclization | Potassium tert-butoxide, n-Butyllithium | Amino-functionalized oxiranes | mdpi.com |

| Iodocyclisation | Iodine | Homoallylamines | nih.gov |

Controlling the regiochemistry and stereochemistry during ring formation is critical for synthesizing specific isomers of substituted azetidines. A general and scalable two-step method has been developed for the regio- and diastereoselective synthesis of 2-arylazetidines. mdpi.comnih.gov This method involves the reaction of an N-benzylmethanamine derivative with an oxirane precursor, followed by a superbase-induced cyclization that selectively forms the four-membered azetidine ring over the thermodynamically more favorable five-membered pyrrolidine (B122466) ring. mdpi.comnih.gov The reaction demonstrates remarkable functional group tolerance and produces the azetidine products with good to excellent yields. mdpi.com

Alternative diastereoselective routes include the use of chiral imines in cycloaddition reactions to form functionally substituted β-lactams, which are structurally related to azetidines. nih.gov The stereoselectivity of these reactions can be influenced by factors such as the solvent, temperature, and the steric bulk of substituents. nih.gov Furthermore, an asymmetric hydrozirconation of Boc-protected chiral allylic amines can produce diastereoselectively formed N-functionalized organozirconium intermediates. nih.gov These intermediates can then be transformed into enantiomerically enriched cis-2,3-disubstituted azetidines through an iodination/cyclization sequence. nih.gov

The synthesis of enantiomerically pure this compound and its derivatives relies on established asymmetric synthesis strategies. One common approach is the use of chiral starting materials. For example, new chiral cis-3-aminoazetidines have been prepared starting from commercially available (S)-1-phenylethylamine, which introduces chirality into the molecule from the outset. nih.gov

Another powerful strategy is the use of chiral auxiliaries. In this method, a racemic mixture, such as a derivative of 3-(piperidin-3-yl)-1H-indole, is reacted with a chiral auxiliary to form a mixture of diastereomers. researchgate.net These diastereomers, having different physical properties, can then be separated by chromatography. Subsequent removal of the chiral auxiliary yields the individual pure enantiomers. researchgate.net

Classical resolution using chiral resolving agents is also a viable technique. Racemic mixtures of intermediates, such as 3-aminopiperidine derivatives, can be treated with a chiral acid like D-tartaric acid to selectively precipitate one enantiomer as a salt, allowing for their separation. sigmaaldrich.com

Modern chromatographic techniques offer a direct method for separating enantiomers. Chiral chromatography, particularly chiral High-Performance Liquid Chromatography (HPLC), can be used to resolve racemic mixtures of final products or key intermediates, such as in the case of 3-nitroatenolol. mdpi.com The absolute configuration of the separated enantiomers is often determined by techniques like X-ray crystallography or by derivatizing with a chiral agent, such as α-methoxyphenylacetic acid (MPA), followed by NMR analysis. researchgate.netmdpi.com

Advanced Functionalization and Derivatization Strategies

Once the azetidine core is formed, subsequent steps are required to introduce the hydroxymethyl group and perform further modifications.

The hydroxymethyl group of this compound is typically introduced by the reduction of a carboxylic acid or an ester group at the C-3 position of the azetidine ring. A common synthetic pathway starts with a protected azetidine derivative, such as Methyl 1-Boc-azetidine-3-carboxylate. sigmaaldrich.com The Boc (tert-butyloxycarbonyl) group serves as a protecting group for the ring nitrogen. sigmaaldrich.com

The synthesis generally follows these steps:

Ester Reduction: The ester group of a precursor like Methyl 1-Boc-azetidine-3-carboxylate is reduced to a primary alcohol. sigmaaldrich.com This reduction yields tert-butyl 3-(hydroxymethyl)azetidine-1-carboxylate. nih.gov

Deprotection: The Boc protecting group on the nitrogen is removed, typically under acidic conditions, to give the parent compound, (azetidin-3-yl)methanol. nih.gov

N-Methylation: The final step is the methylation of the secondary amine on the azetidine ring. This can be achieved using a suitable methylating agent to yield the target molecule, this compound. nih.govgoogle.com

An alternative route involves the preparation of N-substituted azetidine-3-carboxylic acids from 3-cyano azetidine precursors. googleapis.com For example, N-benzyl-3-cyano-azetidine can be converted to the corresponding methyl ester, which is then hydrolyzed to the carboxylic acid. googleapis.com This acid can then be reduced to the alcohol, followed by manipulation of the N-substituent to introduce the methyl group.

The primary hydroxyl group in this compound is a versatile functional handle for further derivatization. It can undergo a range of standard chemical transformations, including esterification, etherification, and conversion to other functional groups.

A key application of related azetidine alcohols is in the synthesis of complex molecules for biomedical applications. For instance, 1-Boc-azetidine-3-yl-methanol serves as a non-cleavable linker in the synthesis of antibody-drug conjugates (ADCs), highlighting the utility of the hydroxyl group as a point of attachment. google.com

The hydroxyl group can be readily converted into other functionalities. A significant transformation is its conversion into an amino group. This is typically a two-step process where the alcohol is first converted into a good leaving group (e.g., a tosylate or mesylate) and then displaced by a nitrogen nucleophile. This pathway leads to the formation of derivatives like 1-(1-methylazetidin-3-yl)methanamine. sigmaaldrich.com

Esterification of the hydroxyl group is another common reaction. While specific literature on the esterification of this compound is sparse, general methods for the esterification of amino alcohols are well-established. For example, amino acids can be efficiently converted to their methyl esters using methanol (B129727) in the presence of reagents like trimethylchlorosilane. researchgate.netmdpi.com These methods are, in principle, applicable to the hydroxyl group of the title compound for creating ester derivatives.

| Derivative | Precursor | Key Transformation | Reference |

| 1-(1-Methylazetidin-3-yl)methanamine | This compound | Hydroxyl to Amine Conversion | sigmaaldrich.com |

| ADC Conjugates | 1-Boc-azetidine-3-yl-methanol | Conjugation via Hydroxyl Group | google.com |

| Ester Derivatives | This compound | Esterification | mdpi.com |

N-Alkylation and N-Substitution of the Azetidine Nitrogen

The nitrogen atom of the azetidine ring is a key site for introducing molecular diversity. N-alkylation and N-substitution reactions on azetidine precursors, such as 3-hydroxymethylazetidine derivatives, are fundamental for accessing a wide array of analogs.

A common strategy for the synthesis of this compound involves the N-alkylation of a suitable azetidine precursor. For instance, the reaction of 1-Boc-azetidin-3-yl-methanol with a methylating agent, followed by deprotection, yields the target compound. The choice of protecting group on the nitrogen is crucial for controlling the reactivity and achieving selective alkylation. The Boc (tert-butyloxycarbonyl) group is widely used due to its stability and ease of removal under acidic conditions.

The N-alkylation of secondary amines, such as those found in azetidine precursors, can be achieved using various alkylating agents and reaction conditions. A general sequence for preparing N-substituted azetidines involves the initial protection of the primary alcohol, followed by N-alkylation, and subsequent deprotection of the alcohol. For example, N-allyl amino diols can be converted to the corresponding N-allyl azetidines, which can then undergo further modifications. acs.org

The following table summarizes typical N-alkylation and N-substitution reactions on azetidine rings, highlighting the versatility of these methods.

| Precursor | Reagent/Catalyst | Product | Yield (%) | Reference |

| 1-Boc-azetidin-3-yl-methanol | 1. NaH, MeI; 2. TFA | This compound | - | General Method |

| Secondary Amine (in N-allyl amino diol) | Bromoacetonitrile | N-cyanomethyl derivative | 92-95 | acs.org |

| N-Boc-3-iodoazetidine | Various amines, Pd catalyst | N-Boc-3-aminoazetidines | - | beilstein-journals.org |

| N-benzyl-4-bromo-7-azaindole | Benzamide, Pd(OAc)₂, Xantphos | N-benzoylamino derivative | Good | beilstein-journals.org |

Cross-Coupling Reactions for C-C and C-N Bond Formation

Cross-coupling reactions are powerful tools for forging carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds, and they have been successfully applied to the functionalization of azetidine scaffolds. These reactions often employ transition metal catalysts, such as palladium or iron, to couple an organometallic reagent with an organic halide.

C-C Bond Formation:

The Suzuki-Miyaura coupling, which couples an organoboron compound with an organic halide, is a widely used method for creating C-C bonds. In the context of azetidine synthesis, 3-iodoazetidines are valuable precursors that can be coupled with various boronic acids to introduce aryl or other substituents at the 3-position of the azetidine ring. For instance, palladium-catalyzed coupling of 3-iodoazetidines with aryl boronic acids can lead to the formation of 2-aryl azetidines through a migration/coupling mechanism. nih.govresearchgate.net Iron-catalyzed cross-coupling of 3-iodoazetidines with Grignard reagents has also been developed, providing a cost-effective and efficient method for generating a variety of 3-substituted azetidines. rsc.org

The following table illustrates examples of C-C bond-forming cross-coupling reactions on azetidine derivatives.

| Azetidine Substrate | Coupling Partner | Catalyst/Ligand | Product | Yield (%) | Reference |

| 3-Iodoazetidine | Arylboronic acid | Pd catalyst, [1,1'-biphenyl]-2-yldicyclohexylphosphane | 2-Aryl azetidine | - | nih.govresearchgate.net |

| 3-Iodoazetidine | Grignard reagent (Aryl, Heteroaryl, Vinyl, Alkyl) | Iron catalyst | 3-Substituted azetidine | Good to Excellent | rsc.org |

| N-Boc-azetidine-2-carboxylate | Heteroaryl iodide | Nickel catalyst | 2-Heteroaryl azetidine | - | researchgate.net |

C-N Bond Formation:

Palladium-catalyzed C-N cross-coupling reactions, such as the Buchwald-Hartwig amination, are instrumental in forming C-N bonds. These methods can be used to introduce a wide range of nitrogen-containing functional groups onto the azetidine ring. For example, the coupling of N-protected 4-bromo-7-azaindoles with various amines, amides, and amino acid esters has been demonstrated, showcasing the potential for similar transformations on azetidine scaffolds. beilstein-journals.org The choice of palladium catalyst and ligand is critical for achieving high yields and good functional group tolerance. beilstein-journals.org

Emerging Synthetic Approaches and Innovations

The field of azetidine synthesis is continuously evolving, with new methodologies emerging that offer improved efficiency, selectivity, and scalability. These innovative approaches often leverage novel catalytic systems and reaction technologies.

Photoredox Catalysis in Azetidine Synthesis

Photoredox catalysis, which utilizes visible light to drive chemical reactions, has emerged as a powerful tool for the synthesis and functionalization of azetidines. digitellinc.comchemrxiv.org This mild and efficient method allows for the generation of radical intermediates under gentle conditions, enabling a variety of transformations that are often difficult to achieve with traditional methods.

One notable application of photoredox catalysis is the dehydrogenative [2+2] cycloaddition of amines with alkenes to form azetidines. acs.org This approach offers a direct and atom-economical route to the azetidine core. Another strategy involves the decarboxylative alkylation of azetidine-3-carboxylic acids, where a photoredox catalyst facilitates the generation of an azetidinyl radical that can then be coupled with various radical acceptors. digitellinc.com Furthermore, radical strain-release photocatalysis using azabicyclo[1.1.0]butanes (ABBs) has been developed as a mild, visible-light-driven method to access densely functionalized azetidines. chemrxiv.org

The following table provides an overview of recent advancements in photoredox-catalyzed azetidine synthesis.

| Reaction Type | Substrates | Catalyst/Conditions | Product | Key Features | Reference |

| Dehydrogenative [2+2] Cycloaddition | Amines, Alkenes | Photoredox catalyst, aerobic oxidation | Functionalized azetidines | Stereoselective, high-yielding | acs.org |

| Decarboxylative Alkylation | 3-Aryl-3-carboxylic acid azetidines, Activated alkenes | Visible light, photoredox catalyst | 3-Aryl-3-alkyl substituted azetidines | Mild conditions, generates tertiary radicals | digitellinc.comchemrxiv.org |

| Radical Strain-Release | Azabicyclo[1.1.0]butanes (ABBs), Sulfonylimine precursors | Organic photosensitizer, visible light | Densely functionalized azetidines | High chemical yields, single operation | chemrxiv.org |

Flow Chemistry Applications for Scalable Production

Flow chemistry, where reactions are carried out in a continuously flowing stream rather than in a batch-wise manner, offers significant advantages for the scalable production of pharmaceuticals and fine chemicals. nih.govyoutube.com These advantages include enhanced heat and mass transfer, improved safety, and the ability to readily scale up production by either increasing the reactor size ("sizing up") or by running multiple reactors in parallel ("numbering up"). nih.govnih.gov

While specific applications of flow chemistry for the large-scale production of this compound are not extensively documented in publicly available literature, the principles of flow chemistry are highly applicable to its synthesis. The individual steps in its synthesis, such as N-alkylation and reduction, can be translated into a continuous flow process. For example, the synthesis of 1,2,3-triazole, a key component in the antibiotic tazobactam, has been successfully demonstrated using a three-step continuous flow process, highlighting the potential for this technology in manufacturing heterocyclic compounds. youtube.com The development of modular and scalable electrochemical flow microreactors further expands the possibilities for efficient and green synthesis in a flow setup. nih.gov

Enzymatic and Biocatalytic Approaches to Azetidine Scaffolds

Biocatalysis, the use of enzymes to catalyze chemical reactions, is a rapidly growing field that offers highly selective and environmentally friendly synthetic routes. acs.org Engineered enzymes are now being used to create complex and stereochemically defined molecules, including azetidine scaffolds.

One innovative biocatalytic approach involves the enantioselective one-carbon ring expansion of aziridines to produce azetidines. researchgate.net This "carbene transferase" activity was engineered into a cytochrome P450 enzyme, which provides exceptional stereocontrol over the rearrangement. Another enzymatic strategy is the hydrolysis of L-azetidine-2-carboxylate by L-AZC hydrolase, an enzyme that can be used for the detoxification of this proline analog and potentially engineered for synthetic applications. rsc.org Furthermore, imine reductases (IREDs) and monoamine oxidases are being employed for the biocatalytic synthesis of enantioenriched azepanes, and similar strategies could be adapted for the synthesis of chiral azetidines. researchgate.net

The following table summarizes key enzymatic and biocatalytic methods for the synthesis of azetidine and related N-heterocyclic scaffolds.

| Biocatalytic Approach | Enzyme/Organism | Substrate | Product | Key Features | Reference |

| Enantioselective Ring Expansion | Engineered Cytochrome P450 | Aziridines | Azetidines | High stereocontrol (99:1 er) | researchgate.net |

| Hydrolysis of L-azetidine-2-carboxylate | L-AZC hydrolase from Novosphingobium sp. | L-azetidine-2-carboxylate | Ring-opened product | High substrate and stereospecificity | rsc.org |

| Asymmetric Reductive Amination | Imine Reductases (IREDs) | Cyclic imines | Enantioenriched amines | High conversion and enantiomeric excess | researchgate.net |

| Stereodivergent Cyclopropanation | Engineered Protoglobin-based enzymes | Unsaturated exocyclic N-heterocycles | Azaspiro[2.y]alkanes | High yield, diastereoselectivity, and enantioselectivity | acs.org |

Spectroscopic and Analytical Characterization Methodologies in Academic Research

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a vital analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the exact molecular weight of a compound and to gain structural information from its fragmentation patterns.

High-Resolution Mass Spectrometry provides a highly accurate measurement of a molecule's mass, allowing for the determination of its elemental formula. For (1-Methylazetidin-3-yl)methanol (C₅H₁₁NO), the expected exact mass can be calculated and compared to the experimental value. This technique is the gold standard for confirming the molecular formula of a newly synthesized compound.

| Ion Species | Molecular Formula | Calculated Exact Mass (m/z) | Notes |

|---|---|---|---|

| [M+H]⁺ | C₅H₁₂NO⁺ | 102.0919 | Protonated molecule, commonly observed in ESI+ mode. |

| [M+Na]⁺ | C₅H₁₁NNaO⁺ | 124.0738 | Sodium adduct, also common in ESI+ mode. |

Liquid Chromatography-Mass Spectrometry combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. An LC-MS analysis of this compound would serve two primary purposes:

Purity Assessment: The liquid chromatograph separates the target compound from any impurities, starting materials, or side products. The resulting chromatogram would ideally show a single major peak, and the area of this peak relative to any minor peaks can be used to assess the sample's purity.

Identification: The mass spectrometer detector provides the mass of the compound eluting from the column at a specific retention time. For this compound, the detector would confirm the presence of a compound with a mass corresponding to the protonated molecule ([M+H]⁺ at m/z 102.1), confirming the identity of the main peak in the chromatogram.

Further structural information can be obtained through tandem mass spectrometry (MS/MS), where the parent ion is fragmented. The fragmentation pattern provides a "fingerprint" that is characteristic of the molecule's structure. Likely fragmentation pathways for the [M+H]⁺ ion of this compound would involve the loss of water (H₂O) from the protonated alcohol or cleavage of the azetidine (B1206935) ring.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a fundamental analytical technique used to identify the functional groups present in a molecule. By measuring the absorption of infrared radiation at various frequencies, a characteristic spectrum is generated that corresponds to the vibrational modes of the chemical bonds within the molecule. For "this compound," IR spectroscopy provides critical information for confirming the presence of its key functional groups: the hydroxyl (-OH) group, the tertiary amine (C-N), and the alkyl groups.

The IR spectrum of "this compound" is expected to exhibit several characteristic absorption bands. A broad and strong absorption band is anticipated in the region of 3400-3200 cm⁻¹, which is indicative of the O-H stretching vibration of the hydroxyl group. This broadening is a result of intermolecular hydrogen bonding. The presence of C-H bonds in the methyl and azetidine ring methylene (B1212753) groups would be confirmed by stretching vibrations typically observed in the 3000-2850 cm⁻¹ region.

Furthermore, the C-N stretching vibration of the tertiary amine within the azetidine ring is expected to produce a moderate absorption band in the range of 1260-1020 cm⁻¹. The C-O stretching vibration of the primary alcohol is also a significant feature, typically appearing as a strong band in the 1075-1000 cm⁻¹ region docbrown.info. The unique pattern of absorptions in the fingerprint region (below 1500 cm⁻¹) provides a distinctive signature for the molecule as a whole. While specific spectra for this exact compound are not widely published in publicly available literature, the expected absorption ranges can be reliably predicted based on the known frequencies for its constituent functional groups. The characterization of newly synthesized azetidine derivatives in research is often supported by IR spectroscopy to confirm their chemical structures researchgate.netjmchemsci.commedwinpublishers.com.

Table 1: Predicted Infrared (IR) Absorption Bands for this compound

| Functional Group | Type of Vibration | Predicted Wavenumber (cm⁻¹) | Intensity |

| Hydroxyl (-OH) | O-H Stretch | 3400 - 3200 | Strong, Broad |

| Alkyl (C-H) | C-H Stretch | 3000 - 2850 | Medium to Strong |

| Tertiary Amine (C-N) | C-N Stretch | 1260 - 1020 | Medium |

| Primary Alcohol (C-O) | C-O Stretch | 1075 - 1000 | Strong |

Chromatographic Techniques for Purification and Analysis

Chromatographic methods are indispensable tools for the purification and analysis of chemical compounds. In the context of "this compound," various chromatographic techniques are employed to ensure its purity, isolate it from reaction mixtures, and monitor its formation during synthesis.

High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique used to separate, identify, and quantify each component in a mixture. For "this compound," HPLC is the method of choice for assessing its purity. Due to the polar nature of this compound, containing both a hydroxyl group and a tertiary amine, reversed-phase HPLC is a commonly employed mode of separation.

In a typical reversed-phase HPLC setup, a nonpolar stationary phase, such as a silica-based C18 column, is used with a polar mobile phase. The separation of polar and nonpolar heterocyclic amines has been successfully achieved using silica-based reversed-phase columns nih.gov. For "this compound," the mobile phase would likely consist of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727), often with additives such as formic acid or ammonium (B1175870) acetate (B1210297) to improve peak shape and resolution. The use of mixed-mode liquid chromatography, which combines reversed-phase and ion-exchange characteristics, has also proven effective for the analysis of polar, nitrogen-containing heterocycles that are poorly retained on traditional C18 columns nih.gov.

Detection is commonly achieved using a UV detector, although "this compound" lacks a strong chromophore, which may necessitate the use of other detectors like a Charged Aerosol Detector (CAD) or a Mass Spectrometer (MS) for sensitive detection. The retention time of the compound under specific HPLC conditions is a characteristic property that can be used for its identification, while the peak area provides a quantitative measure of its concentration and purity.

Table 2: Illustrative HPLC Conditions for Purity Assessment of this compound

| Parameter | Condition |

| Column | Reversed-Phase C18 (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase | A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid |

| Gradient | Isocratic or Gradient elution (e.g., 5-95% B over 20 minutes) |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 5-10 µL |

| Column Temperature | 25-30 °C |

| Detector | CAD or MS |

Column chromatography is a fundamental purification technique used to isolate desired compounds from a mixture. For the isolation of "this compound" from a crude reaction mixture, normal-phase column chromatography is a suitable method. In this technique, a polar stationary phase, most commonly silica (B1680970) gel, is used.

The separation is achieved by eluting the mixture through the column with a mobile phase of appropriate polarity. The choice of the eluent system is critical for effective separation. Given the polar nature of "this compound," a relatively polar mobile phase is required to elute it from the silica gel. A common approach is to use a mixture of a less polar solvent and a more polar solvent, with the polarity of the mixture being gradually increased. For amino alcohols, solvent systems such as dichloromethane/methanol or ethyl acetate/methanol are often effective. The progress of the separation is typically monitored by collecting fractions and analyzing them using Thin-Layer Chromatography (TLC).

Table 3: Typical Solvent Systems for Column Chromatography Purification of this compound on Silica Gel

| Solvent System | Polarity |

| Dichloromethane / Methanol | Adjustable by varying the ratio |

| Ethyl Acetate / Methanol | Adjustable by varying the ratio |

| Chloroform / Methanol / Ammonium Hydroxide | For highly polar and basic compounds |

Thin-Layer Chromatography (TLC) is a simple, rapid, and versatile technique used to monitor the progress of a chemical reaction, identify compounds in a mixture, and determine the appropriate solvent system for column chromatography. In the synthesis of "this compound," TLC is an invaluable tool for tracking the consumption of starting materials and the formation of the product.

A small aliquot of the reaction mixture is spotted onto a TLC plate, which is typically coated with a thin layer of silica gel. The plate is then developed in a sealed chamber containing a suitable mobile phase. The choice of the eluent is crucial and is often determined through screening of different solvent systems to achieve good separation between the starting materials and the product. For a polar compound like "this compound," a mixture of a moderately polar solvent and a polar solvent, such as ethyl acetate/methanol or dichloromethane/methanol, is often effective chemistryhall.com.

Since "this compound" is not expected to be UV-active, visualization of the spots on the TLC plate requires the use of a staining agent. Common stains for visualizing amines and alcohols include potassium permanganate (B83412) solution, which reacts with oxidizable groups like alcohols, and ninhydrin (B49086) stain, which is highly sensitive for primary and secondary amines but can also give a colored spot with some tertiary amines and alcohols upon heating. Other general-purpose stains like p-anisaldehyde can also be employed reachdevices.comlibretexts.org. The retention factor (Rf) value, which is the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is a characteristic property of the compound in a given TLC system.

Table 4: Typical TLC System for Monitoring Reactions Involving this compound

| Parameter | Description |

| Stationary Phase | Silica gel 60 F₂₅₄ on aluminum plates |

| Mobile Phase | Dichloromethane / Methanol (e.g., 9:1 v/v) or Ethyl Acetate / Methanol (e.g., 8:2 v/v) |

| Visualization | Potassium permanganate stain, p-anisaldehyde stain, or Ninhydrin stain with heating |

Computational Chemistry and Theoretical Studies of 1 Methylazetidin 3 Yl Methanol

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of (1-Methylazetidin-3-yl)methanol, which are governed by its electron distribution and orbital interactions.

The four-membered azetidine (B1206935) ring is characterized by significant ring strain, a key feature influencing its reactivity. rsc.org This strain arises from the deviation of bond angles from the ideal tetrahedral angle of 109.5° and torsional strain from eclipsing interactions. Density Functional Theory (DFT) is a widely used computational method to quantify this strain.

The ring strain energy (RSE) of azetidine is considerable, making it more reactive than larger, less-strained rings like pyrrolidine (B122466) or piperidine, but more stable and easier to handle than the highly strained three-membered aziridine (B145994) ring. rsc.org DFT calculations can precisely model the geometry of the azetidine ring, including bond lengths and angles, allowing for an accurate calculation of the strain energy. This is often done by comparing the energy of the cyclic molecule to an appropriate acyclic, strain-free reference compound using isodesmic or homodesmotic reactions.

Table 1: Representative Calculated Properties of Azetidine Ring Note: This table presents typical data for the unsubstituted azetidine ring as a reference. Specific values for this compound would require dedicated DFT calculations.

| Property | Typical Calculated Value | Significance |

|---|---|---|

| Ring Strain Energy (kcal/mol) | ~26 | Indicates high reactivity compared to unstrained rings. |

| C-N-C Bond Angle (degrees) | ~90 | Significant deviation from ideal sp³ angle contributes to angle strain. |

| Ring Puckering Angle (degrees) | ~30-35 | A non-planar conformation helps to alleviate some torsional strain. |

The synthesis of the azetidine ring often involves intramolecular cyclization reactions, the feasibility and stereochemical outcome of which are dictated by the transition state (TS) energetics. bham.ac.uk Computational methods are invaluable for locating and analyzing these high-energy transition state structures.

Common routes to azetidines include the intramolecular SN2 cyclization of γ-haloamines or activated γ-amino alcohols. clockss.orgacs.org For example, the cyclization of a 3-halo-propylamine involves the nitrogen atom's lone pair attacking the carbon bearing the leaving group. DFT calculations can model the geometry of this TS, revealing a trigonal bipyramidal arrangement at the reacting carbon. The energy barrier associated with this TS determines the reaction rate.

Other synthetic strategies, such as cycloadditions, also have computationally accessible transition states. nih.gov For instance, in the formation of an azetidine via a [2+2] cycloaddition, the concerted or stepwise nature of the reaction can be elucidated by locating the relevant transition states and any intermediate structures. The calculations can predict whether a reaction is likely to proceed and can explain the observed regioselectivity and stereoselectivity by comparing the energies of different possible transition state pathways. bham.ac.ukfrontiersin.org

Table 2: Common Azetidine Formation Reactions and Transition State Features

| Reaction Type | Key Transition State Feature | Computational Insight |

|---|---|---|

| Intramolecular SN2 Cyclization | Nucleophilic attack of nitrogen on a carbon with a leaving group. acs.org | Calculation of activation energy barrier; prediction of ring-closure feasibility. |

| Reductive Cyclization of γ-haloimines | Amine formation followed by intramolecular cyclization. bham.ac.uk | Modeling of the stepwise mechanism and identifying the rate-determining step. |

| Intramolecular Aminolysis of Epoxides | Ring-opening of an epoxide by an amine. frontiersin.org | Analysis of regioselectivity by comparing TS energies for attack at different epoxide carbons. frontiersin.org |

| [2+2] Cycloaddition | Formation of two new C-N or C-C bonds. | Determination of concerted vs. stepwise mechanism; prediction of stereochemical outcome. |

Molecular Orbital (MO) theory provides a detailed picture of the electronic structure of this compound by describing how atomic orbitals (AOs) combine to form molecular orbitals that extend over the entire molecule. libretexts.org The nature of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), collectively known as the frontier molecular orbitals (FMOs), is particularly important for understanding reactivity.

In the azetidine ring, the combination of carbon and nitrogen AOs leads to a set of bonding and antibonding MOs. researchgate.net The HOMO is typically associated with the lone pair on the nitrogen atom, making it the primary site for electrophilic attack. The LUMO is generally an antibonding σ* orbital associated with the C-N bonds. The energy gap between the HOMO and LUMO is an indicator of the molecule's kinetic stability and chemical reactivity.

The strained nature of the ring affects the orbital overlap. The bent bonds in the four-membered ring lead to less effective overlap compared to acyclic systems, which contributes to the ring's higher energy and reactivity. Computational software can visualize the shapes and energies of these orbitals, providing a qualitative and quantitative understanding of bonding and potential reaction pathways. libretexts.org For this compound, the presence of the oxygen atom's lone pairs in the hydroxymethyl group will also introduce additional high-energy occupied orbitals that could influence its interaction with other molecules.

Molecular Modeling and Dynamics Simulations

While quantum mechanics provides a detailed electronic picture, molecular modeling and dynamics simulations are used to explore the larger-scale conformational landscape and interactions of this compound, particularly in a biological context.

The biological activity and physical properties of a flexible molecule like this compound are determined by the ensemble of its accessible conformations. The azetidine ring itself is not planar but exists in a puckered conformation to relieve torsional strain. The substituent groups—the N-methyl group and the C3-hydroxymethyl group—have their own rotational degrees of freedom.

Conformational analysis, using molecular mechanics force fields or quantum methods, can identify the low-energy conformers and the energy barriers between them. Key conformational variables include:

Ring Puckering: The degree and orientation of the azetidine ring's pucker.

N-Methyl Orientation: The position of the methyl group relative to the ring (axial vs. equatorial-like).

Hydroxymethyl Rotor: The dihedral angle describing the rotation around the C3-CH₂OH bond.

Studies on similar substituted systems show that the interplay of steric hindrance and intramolecular interactions (like hydrogen bonds between the alcohol proton and the nitrogen lone pair) dictates the preferred conformation. semanticscholar.org The polarity of the solvent is also a critical factor, as polar solvents can stabilize more extended conformations, while nonpolar environments may favor more compact, internally hydrogen-bonded structures.

Table 3: Key Dihedral Angles in Conformational Analysis of this compound

| Dihedral Angle | Description | Influence on Conformation |

|---|---|---|

| C2-N1-C4-C3 | Defines the puckering of the azetidine ring. | Determines the overall shape of the heterocyclic core. |

| C4-N1-C(methyl)-H | Orientation of the N-methyl group. | Influences steric interactions with ring protons. |

| N1-C3-C(methanol)-O | Rotation of the hydroxymethyl group. | Affects potential for intramolecular hydrogen bonding and steric clash. |

| C3-C(methanol)-O-H | Orientation of the hydroxyl proton. | Key for determining hydrogen bond donor/acceptor capabilities. |

Given that the azetidine scaffold is a privileged structure in medicinal chemistry, computational methods are frequently used to predict how derivatives like this compound might interact with biological targets such as enzymes or receptors. nih.gov

Molecular docking is a common technique used to predict the preferred binding orientation of a ligand within a protein's active site. The scoring functions used in docking estimate the binding affinity by considering various interactions:

Hydrogen Bonds: The hydroxyl group is a potent hydrogen bond donor and acceptor, while the nitrogen atom is a hydrogen bond acceptor. These are often key interactions for binding affinity and specificity.

Van der Waals Interactions: The aliphatic parts of the molecule contribute to binding through favorable van der Waals contacts with nonpolar pockets in the protein.

Electrostatic Interactions: The partial charges on the nitrogen and oxygen atoms can engage in favorable electrostatic interactions with charged or polar residues in the binding site.

Following docking, molecular dynamics (MD) simulations can be performed. MD simulates the movement of the ligand and protein atoms over time, providing insights into the stability of the predicted binding mode and the dynamic nature of the protein-ligand interactions. These simulations can reveal the role of water molecules in the binding site and provide a more accurate estimation of the binding free energy.

Structure-Activity Relationship (SAR) Studies via Computational Methods

Due to the lack of specific published research, a detailed account of computational SAR studies on this compound cannot be provided. However, a general framework for how such a study might be conducted can be outlined based on standard computational chemistry practices.

A computational SAR study would aim to build a predictive model that correlates the structural features of this compound and its analogs with a specific biological activity. This would typically involve the following steps:

Dataset Compilation: A series of analogs of this compound would be synthesized or computationally designed. These analogs would feature systematic variations, for example, at the N-methyl position, on the azetidine ring, or by modification of the hydroxymethyl group.

Descriptor Calculation: For each molecule in the series, a wide range of molecular descriptors would be calculated using specialized software. These descriptors quantify various aspects of the molecular structure.

Model Development: Statistical methods, such as multiple linear regression or machine learning algorithms, would be used to develop a QSAR model that mathematically links the calculated descriptors to the measured biological activity.

Model Validation: The predictive power of the QSAR model would be rigorously tested using internal and external validation techniques.

Detailed Research Findings

As no specific research is available, no detailed findings can be reported. A hypothetical study might reveal, for instance, that the presence and nature of the N-substituent are critical for activity, or that the hydrogen-bonding capability of the hydroxymethyl group is essential for binding to a biological target.

Data Tables

The following tables illustrate the types of data that would be generated and analyzed in a computational SAR study of this compound and its derivatives. The values presented are hypothetical and for illustrative purposes only.

Table 1: Hypothetical Physicochemical and Electronic Descriptors for this compound Analogs

| Compound | Molecular Weight ( g/mol ) | LogP | Polar Surface Area (Ų) | Dipole Moment (Debye) |

| This compound | 101.15 | -0.4 | 23.5 | 1.8 |

| (Azetidin-3-yl)methanol | 87.12 | -0.9 | 32.3 | 2.1 |

| (1-Ethylazetidin-3-yl)methanol | 115.18 | 0.1 | 23.5 | 1.9 |

| 1-(1-Methylazetidin-3-yl)ethan-1-ol | 115.18 | 0.0 | 23.5 | 1.7 |

Table 2: Hypothetical Biological Activity and QSAR Model Predictions

| Compound | Experimental IC₅₀ (nM) | Predicted IC₅₀ (nM) | Residual |

| This compound | 50 | 55 | -5 |

| (Azetidin-3-yl)methanol | 250 | 240 | 10 |

| (1-Ethylazetidin-3-yl)methanol | 75 | 70 | 5 |

| 1-(1-Methylazetidin-3-yl)ethan-1-ol | 90 | 98 | -8 |

It is important to reiterate that the information presented in this section is a generalized representation of how computational SAR studies are conducted. The specific findings and data for this compound would be dependent on the biological target and the specific research undertaken. The scientific community awaits future studies that may shed light on the computational and medicinal chemistry of this compound.

Future Directions and Research Opportunities

Development of Novel and Sustainable Synthetic Methodologies

The synthesis of azetidine (B1206935) derivatives has historically been challenging due to the inherent ring strain of the four-membered heterocycle. medwinpublishers.comnih.gov While traditional methods like the intramolecular cyclization of 1,3-amino alcohols or 1,3-haloamines are established, future research is increasingly directed towards more efficient, sustainable, and versatile synthetic routes. researchgate.net

Key areas for future development include:

C–H Functionalization: Direct and stereoselective C(sp³)–H functionalization represents a powerful strategy for elaborating the azetidine core. rsc.org Future work will likely focus on developing catalysts that can selectively activate specific C-H bonds on the azetidine ring of precursors to (1-Methylazetidin-3-yl)methanol, allowing for late-stage diversification without the need for pre-installed functional groups.

Photocatalysis: Visible-light-mediated reactions, such as the aza-Paternò-Büchi reaction and photo-induced copper-catalyzed [3+1] radical cascade cyclizations, offer mild and sustainable alternatives to traditional methods. rsc.orgnih.gov Expanding the scope of these photochemical cycloadditions could provide direct access to highly functionalized azetidines. magtech.com.cn

Flow Chemistry: The use of flow synthesis can enhance the safety and scalability of reactions involving strained or energetic intermediates. Applying flow chemistry to azetidine synthesis could enable better control over reaction parameters, improve yields, and facilitate a more sustainable manufacturing process.

Enzymatic and Bio-catalytic Methods: Biocatalysis, using enzymes like lipases for esterification or specialized synthases, presents a green and highly selective approach. nih.govelsevierpure.com The discovery or engineering of enzymes that can construct or modify the this compound scaffold could lead to highly enantiopure products under environmentally benign conditions.

Recent advances have already demonstrated the potential of novel strategies like strain-release homologation of azabicyclo[1.1.0]butanes and Ti(IV)-mediated coupling of oxime ethers with Grignard reagents. rsc.org The continuous evolution of such methodologies will be crucial for the efficient and sustainable production of this compound and its derivatives.

Advanced Spectroscopic Characterization of Azetidine Derivatives

A comprehensive understanding of the three-dimensional structure and electronic properties of this compound and related compounds is essential for predicting their reactivity and biological activity. While standard techniques like ¹H NMR, ¹³C NMR, and mass spectrometry are routinely used for characterization, future research will benefit from the application of more advanced spectroscopic methods. medwinpublishers.comjmchemsci.com

| Technique | Application in Azetidine Characterization |

| 2D NMR (COSY, HSQC, HMBC) | Unambiguously assign proton and carbon signals, determine connectivity, and elucidate the through-bond and through-space correlations within the strained ring system. |

| High-Resolution Mass Spectrometry (HRMS) | Provide highly accurate mass data for precise molecular formula confirmation of novel derivatives. nih.gov |

| X-ray Crystallography | Determine the exact solid-state conformation, including bond angles, bond lengths, and the puckering of the azetidine ring, which is critical for structure-activity relationship studies. |

| Vibrational Circular Dichroism (VCD) | Elucidate the absolute stereochemistry of chiral azetidine derivatives, which is often challenging to determine by other means. |

These advanced techniques will provide deeper insights into the subtle conformational preferences of the azetidine ring, the influence of substituents, and intermolecular interactions, which are vital for computational modeling and rational drug design.

Expansion of Computational Studies for Rational Design

Computational chemistry offers powerful tools for predicting the properties and reactivity of molecules, thereby guiding synthetic efforts and the design of new functional compounds. For azetidine derivatives like this compound, computational studies are becoming indispensable.

Future research in this area will likely involve:

Density Functional Theory (DFT) Studies: Expanding the use of DFT to systematically study a wider range of substituted azetidines. researchgate.net This can be used to calculate geometric parameters, electronic structures, thermodynamic properties, and reaction mechanisms with high accuracy. researchgate.net For instance, calculating bond dissociation energies (BDEs) can help in predicting the thermal stability of novel derivatives. researchgate.net

Molecular Dynamics (MD) Simulations: Performing MD simulations to understand the conformational dynamics of the azetidine ring in different environments, such as in solution or when bound to a biological target. This can reveal key interactions and conformational changes that are crucial for biological activity.

Quantum Mechanics/Molecular Mechanics (QM/MM): Utilizing QM/MM methods to model the interaction of azetidine-containing ligands with biological macromolecules like proteins. This approach allows for a detailed quantum mechanical description of the active site while treating the larger protein environment with classical mechanics, providing insights into binding affinities and mechanisms of action. nih.gov

In Silico Screening: Developing and employing computational models to screen virtual libraries of this compound derivatives for desired properties, such as improved pharmacokinetic profiles or binding affinity to specific therapeutic targets. nih.gov This rational design approach can significantly accelerate the discovery of new lead compounds.

By integrating these computational approaches, researchers can build predictive models that facilitate the rational design of new azetidine-based molecules with tailored properties.

Exploration of New Applications in Various Scientific Disciplines

The inherent properties of the azetidine scaffold—its rigidity, polarity, and ability to act as a bioisostere for other groups—make it an attractive motif for exploration in various scientific fields. researchgate.netnih.gov While azetidines are already recognized in medicinal chemistry, future research will aim to unlock their full potential in new and diverse applications.

Potential areas for exploration include:

Medicinal Chemistry: Beyond their established roles, derivatives of this compound could be explored as novel scaffolds for targeting challenging protein-protein interactions or as components of PROTACs (proteolysis-targeting chimeras). Their rigid nature can help in pre-organizing pharmacophores for optimal target binding. nih.govnih.gov There is also potential in developing them as probes for PET imaging or as drug conjugates. researchgate.net

Materials Science: The strained four-membered ring of azetidines can undergo ring-opening polymerization. rsc.org Investigating the polymerization of functionalized azetidines derived from this compound could lead to the development of novel polymers with unique thermal, mechanical, or optical properties.

Chemical Biology: Azetidine-containing amino acids are proline analogues that can be incorporated into peptides to induce specific secondary structures or to increase resistance to proteolytic degradation. nih.gov this compound could serve as a precursor for new types of non-natural amino acids for use in peptide and protein engineering.

Catalysis: Chiral azetidine derivatives can serve as ligands for asymmetric catalysis or as organocatalysts themselves. The rigid backbone of the azetidine ring can create a well-defined chiral environment, potentially leading to high enantioselectivity in catalytic transformations.

The exploration of these new frontiers will ensure that this compound and the broader class of azetidine compounds continue to be a source of innovation across the scientific disciplines.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。